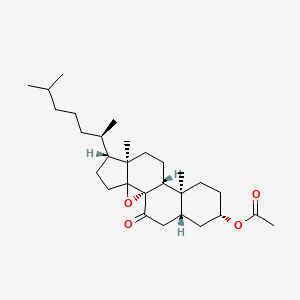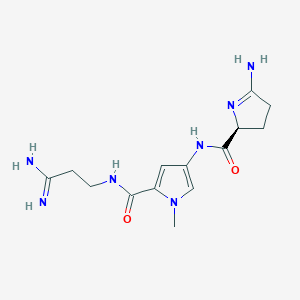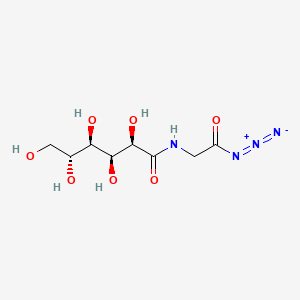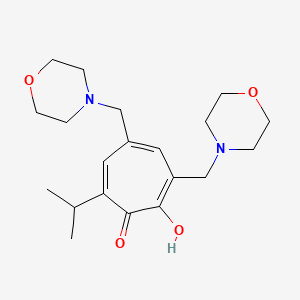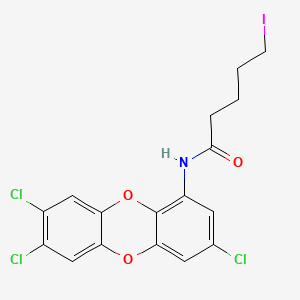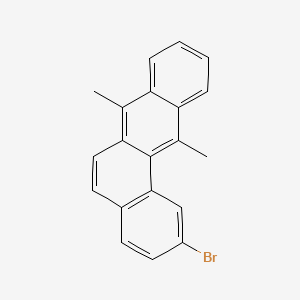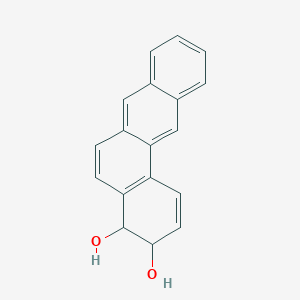
3,4-dihydrotetraphene-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydrotetraphene-3,4-diol typically involves the cyclization of tetrachlorophthalic anhydride with resorcinol in the presence of methanesulfonic acid. The reaction is carried out under an inert atmosphere at a temperature of 90°C for a total of 7.5 hours . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydrotetraphene-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3,4-Dihydrotetraphene-3,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes and optical materials.
Mechanism of Action
The mechanism of action of 3,4-dihydrotetraphene-3,4-diol involves its interaction with specific molecular targets. The hydroxyl groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Diphenylhexane-3,4-diol: Another diol with similar structural features.
trans-3,4-Dihydro-3,4-dihydroxy-7,12-dimethylbenz[a]anthracene: A compound with a similar diol structure but different substituents.
Uniqueness
3,4-Dihydrotetraphene-3,4-diol is unique due to its specific arrangement of hydroxyl groups and the tetraphene backbone
Properties
CAS No. |
60839-18-1 |
|---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C18H14O2/c19-17-8-7-14-15(18(17)20)6-5-13-9-11-3-1-2-4-12(11)10-16(13)14/h1-10,17-20H |
InChI Key |
KUBYVPFVNKJERF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(C4O)O |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(C4O)O |
Synonyms |
3,4-dihydroxy-3,4-dihydrobenz(a)anthracene benzanthracene-3,4-dihydrodiol benzanthracene-3,4-dihydrodiol, (3R-trans)-isomer benzanthracene-3,4-dihydrodiol, (3S-trans)-isomer benzanthracene-3,4-dihydrodiol, (trans)-(+-)-isomer benzanthracene-3,4-dihydrodiol, (trans)-isomer benzo(a)anthracene-3,4-dihydrodiol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(2-hydroxyethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1206646.png)
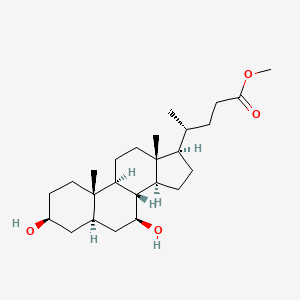
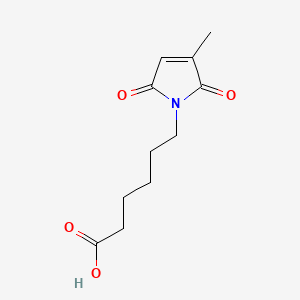

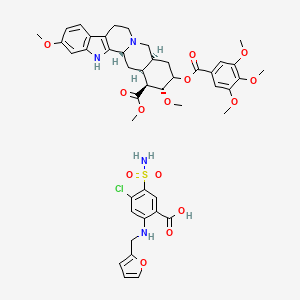
![2h-Pyrido[4,3-b]indol-2-ol](/img/structure/B1206655.png)
